N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Related Impurity 1 involves the reaction of 2-chlorobenzyl chloride with 2,4-dichlorophenylacetonitrile in the presence of a base, followed by cyclization with imidazole . The reaction conditions typically include the use of solvents such as acetonitrile and methanol, with ammonium acetate as a catalyst .
Industrial Production Methods
Industrial production methods for Miconazole and its related impurities, including Miconazole Related Impurity 1, often involve high-performance liquid chromatography (HPLC) for separation and purification . The use of a Thermo Scientific Hypersil Gold C18 Column with a mobile phase of acetonitrile–methanol–ammonium acetate is common .
Chemical Reactions Analysis
Types of Reactions
Miconazole Related Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Miconazole, which may have different pharmacological properties and applications .
Scientific Research Applications
Miconazole Related Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of Miconazole and its impurities.
Biology: Studied for its potential biological activity and interactions with other compounds.
Medicine: Investigated for its role in the stability and efficacy of Miconazole formulations.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of Miconazole Related Impurity 1 is similar to that of Miconazole. It primarily involves the inhibition of the enzyme CYP450 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to altered cell membrane composition and permeability, ultimately causing cell death .
Biological Activity
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, with the CAS number 911805-54-4, is a synthetic compound that has garnered attention in various biological and pharmacological studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl4N O2
- Molecular Weight : 393.09 g/mol
- IUPAC Name : N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide
- SMILES Notation : Clc1ccc(COC(CNC=O)c2ccc(Cl)cc2Cl)c(Cl)c1
The compound features multiple chlorinated phenyl groups and a methoxy group, which may influence its biological interactions and pharmacological properties.
Antifungal Properties
Research indicates that this compound exhibits antifungal activity. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways necessary for fungal survival. This property positions it as a potential candidate for developing antifungal agents against resistant strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of target organisms. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in fungi.
- Cell Membrane Disruption : The presence of chlorinated phenyl groups could enhance membrane permeability or disrupt lipid bilayers in fungal cells, leading to cell death.
- Antioxidant Activity : Some derivatives of similar structures have demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems.
Case Studies and Experimental Data
A series of studies have evaluated the biological effects of this compound:
Study | Methodology | Findings |
---|---|---|
Study 1 | In vitro antifungal assays | Showed significant inhibition against Candida species with MIC values comparable to established antifungals. |
Study 2 | Enzyme inhibition assays | Demonstrated inhibition of fungal cytochrome P450 enzymes with IC50 values indicating strong activity. |
Study 3 | Oxidative stress assays | Exhibited antioxidant activity by reducing reactive oxygen species (ROS) levels in treated cells. |
Pharmacological Implications
Given its biological activity, this compound may have implications in treating fungal infections, particularly those resistant to conventional therapies. Further studies are warranted to explore its efficacy in vivo and its potential side effects.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCVZCLFBSGWSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.